N''-(4-aminopentyl)guanidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-(4-aminopentyl)guanidine dihydrochloride is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-aminopentyl)guanidine dihydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines under mild conditions to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines, including N’'-(4-aminopentyl)guanidine dihydrochloride, often employs catalytic guanylation reactions. These reactions can be catalyzed by transition metals, which facilitate the formation of the C-N bond necessary for guanidine synthesis . The use of copper-catalyzed cross-coupling chemistry is also prevalent in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N’'-(4-aminopentyl)guanidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted guanidine derivatives .
Wissenschaftliche Forschungsanwendungen
N’'-(4-aminopentyl)guanidine dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N’'-(4-aminopentyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound acts by forming hydrogen bonds and electrostatic interactions with its targets, leading to changes in their activity . For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’'-(4-aminopentyl)guanidine dihydrochloride include other guanidine derivatives such as:
N,N’-disubstituted guanidines: These compounds have similar structures but different substituents, leading to variations in their chemical properties and applications.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, which have cyclic structures, are also similar.
Uniqueness
What sets N’'-(4-aminopentyl)guanidine dihydrochloride apart is its specific structure, which allows for unique interactions with biological targets. Its high basicity and ability to form stable hydrogen bonds make it particularly effective in applications such as enzyme inhibition and DNA binding .
Eigenschaften
Molekularformel |
C6H18Cl2N4 |
---|---|
Molekulargewicht |
217.14 g/mol |
IUPAC-Name |
2-(4-aminopentyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C6H16N4.2ClH/c1-5(7)3-2-4-10-6(8)9;;/h5H,2-4,7H2,1H3,(H4,8,9,10);2*1H |
InChI-Schlüssel |
YBCKRTIUPKLQFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN=C(N)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.